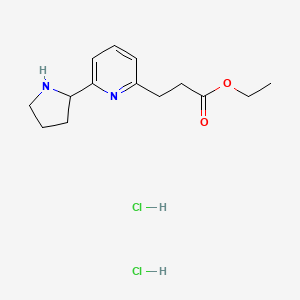

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride

Descripción general

Descripción

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride is a chemical compound that features a pyrrolidine ring, a pyridine ring, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with pyrrolidine and pyridine derivatives.

Reaction Steps: The pyrrolidine ring is first functionalized, followed by the introduction of the pyridine ring. The esterification process involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at different positions on the pyridine ring can yield a range of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: A wide range of substituted pyridines and pyrrolidines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride serves as an important intermediate in the synthesis of direct thrombin inhibitors, such as dabigatran etexilate (Pradaxa). These compounds are crucial in anticoagulant therapy, providing alternatives to traditional medications like warfarin. The advantages of dabigatran include rapid action and fewer drug interactions, making it a valuable option in clinical settings .

Antioxidant Properties

Recent studies have evaluated the antioxidant potential of compounds related to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate. Research indicates that derivatives exhibit significant activity against oxidative stress markers, suggesting potential applications in treating conditions associated with oxidative damage .

Anti-inflammatory Activity

Compounds derived from this structure have been tested for their anti-inflammatory properties. In vitro assays demonstrated that these derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Case Study 1: Synthesis and Evaluation of Antioxidant Properties

A study focused on synthesizing various derivatives of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate and evaluating their antioxidant capabilities. The results indicated that specific modifications enhanced their ability to scavenge free radicals significantly compared to standard antioxidants like Trolox .

Case Study 2: Development of Anticoagulants

Research involving the synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate as an intermediate for dabigatran etexilate highlighted its efficacy in clinical trials. The study concluded that this compound could be synthesized efficiently while maintaining high purity and yield, supporting its use in large-scale pharmaceutical production .

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can act as a chiral center, influencing the stereochemistry of the molecule and its biological activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparación Con Compuestos Similares

Pyrrolidine Derivatives: Other compounds with pyrrolidine rings, such as pyrrolidin-2-ones.

Pyridine Derivatives: Compounds containing pyridine rings, like pyridin-2-yl derivatives.

Uniqueness: Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride is unique due to its combination of pyrrolidine and pyridine rings, which provides distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications

Actividad Biológica

Ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate dihydrochloride, also known as CID 71298558, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C14H22Cl2N2O2

- Molecular Weight : 307.25 g/mol

- CAS Number : 71298558

The compound's structure features a pyridine ring substituted with a pyrrolidine group, which is significant for its biological interactions.

Synthesis

The synthesis of ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate involves several steps, typically beginning with the formation of the pyridine derivative followed by the introduction of the ethyl and propanoate groups. The specific synthetic pathways can vary, but they generally utilize standard organic synthesis techniques such as alkylation and cyclization reactions.

-

Cytotoxicity and Anticancer Activity :

- Preliminary studies suggest that compounds similar to ethyl 3-(6-(pyrrolidin-2-yl)pyridin-2-yl)propanoate exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown apoptosis induction in hypopharyngeal tumor cells (FaDu) with better efficacy than traditional chemotherapeutics like bleomycin .

- The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways, potentially through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell proliferation .

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Notable Research Findings

- Cytotoxicity Studies : Research has demonstrated that this compound can effectively induce cell death in specific cancer models, highlighting its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the molecular mechanisms reveal that this compound may act by disrupting critical signaling pathways involved in cell survival and proliferation .

Propiedades

IUPAC Name |

ethyl 3-(6-pyrrolidin-2-ylpyridin-2-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.2ClH/c1-2-18-14(17)9-8-11-5-3-6-13(16-11)12-7-4-10-15-12;;/h3,5-6,12,15H,2,4,7-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOAOOIDPBEFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC(=CC=C1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.